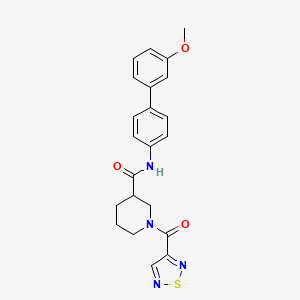![molecular formula C20H24N6O2 B4534217 1-cyclohexyl-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]triazole-4-carboxamide](/img/structure/B4534217.png)
1-cyclohexyl-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]triazole-4-carboxamide
Overview
Description
1-cyclohexyl-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexyl-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 2,4,6-trichlorophenyl hydrazine in ethanol containing concentrated hydrochloric acid . The mixture is stirred in boiling ethanol for 2 hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexyl-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-cyclohexyl-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of β-secretase (BACE) and glycogen synthase kinase 3β (GSK3β), which are involved in the development of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- 1-(7-Chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 1-cyclohexyl-N-{[1-(4-methylphenyl)-1H-indol-3-yl]methyl}methanamine
- N-Methyl-1-(pyridin-4-yl)methanamine
Uniqueness
1-cyclohexyl-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]triazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-cyclohexyl-N-[[1-(3-methoxyphenyl)pyrazol-4-yl]methyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2/c1-28-18-9-5-8-17(10-18)25-13-15(12-22-25)11-21-20(27)19-14-26(24-23-19)16-6-3-2-4-7-16/h5,8-10,12-14,16H,2-4,6-7,11H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUZAXXLBVHZAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C=N2)CNC(=O)C3=CN(N=N3)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(3,4-dimethylphenoxy)propyl]-N,1-dimethylpyrrolidine-3-carboxamide](/img/structure/B4534141.png)

![2-[4-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B4534147.png)
![3-[({[2-(2-methylphenoxy)-3-pyridinyl]methyl}amino)methyl]phenol](/img/structure/B4534153.png)
![(4aS*,8aR*)-2-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}decahydroisoquinoline](/img/structure/B4534155.png)
![4,4,4-trifluoro-N-(2-methoxyethyl)-N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]butan-1-amine](/img/structure/B4534156.png)
![ethyl 4-{3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B4534172.png)
![2-[(2R*,6S*)-2,6-dimethylpiperidin-1-yl]-N-(pyridin-2-ylmethyl)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B4534176.png)
![ethyl 3-{[(1-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)carbonyl]amino}butanoate](/img/structure/B4534179.png)
![4-[5-(3-fluoro-5-methylphenyl)-4-phenyl-1H-imidazol-1-yl]-N,N-dimethylbutanamide](/img/structure/B4534190.png)
![N-benzyl-3-[1-(4-methoxybenzyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B4534197.png)
![1-({1-[1-(propylsulfonyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}methyl)azepane](/img/structure/B4534212.png)
![N-(2-chlorophenyl)-3-(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B4534213.png)
![N-[4-(2-{methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}-2-oxoethoxy)phenyl]propanamide](/img/structure/B4534234.png)
